

5-Chloropyrazine-2-carbaldehyde CAS number 88625-24-5 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloropyrazine-2-carbaldehyde

Cat. No.: B1632519

[Get Quote](#)

An In-Depth Technical Guide to 5-Chloropyrazine-2-carbaldehyde

An Essential Heterocyclic Building Block for Advanced Synthesis

This guide provides a comprehensive technical overview of **5-Chloropyrazine-2-carbaldehyde** (CAS No. 88625-24-5), a key heterocyclic intermediate. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes its chemical properties, reactivity, applications, and safety protocols to support its effective and safe utilization in the laboratory.

Core Properties and Identification

5-Chloropyrazine-2-carbaldehyde is a solid organic compound featuring a pyrazine ring substituted with a chlorine atom and an aldehyde functional group.^[1] This unique arrangement of functional groups makes it a valuable and versatile precursor in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.^[2]

The structural characteristics—an electron-deficient aromatic system combined with a reactive aldehyde—define its chemical behavior and utility. The chlorine atom serves as a potential leaving group for nucleophilic substitution reactions, while the aldehyde is a prime site for nucleophilic addition and condensation reactions.

Structural and Molecular Data

```
dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define nodes for the atoms N1 [label="N", pos="0,1!", color="#4285F4"]; C2 [label="C", pos="0.866,0.5!"]; C3 [label="C", pos="0.866,-0.5!"]; N4 [label="N", pos="0,-1!", color="#4285F4"]; C5 [label="C", pos="-0.866,-0.5!"]; C6 [label="C", pos="-0.866,0.5!"];

// Aldehyde group C_aldehyde [label="C", pos="1.866,0.8!"]; H_aldehyde [label="H", pos="1.866,1.5!"]; O_aldehyde [label="O", pos="2.6,0.3!", color="#EA4335"];

// Chlorine atom Cl [label="Cl", pos="-1.866,-0.8!", color="#34A853"];

// Hydrogen atoms on the ring H3 [label="H", pos="1.5,-1!"]; H6 [label="H", pos="-1.5,1!"];

// Define edges for the bonds edge [len=1.2]; N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- N1;

// Double bonds in the ring edge [style=bold]; N1 -- C6; C2 -- C3; N4 -- C5;

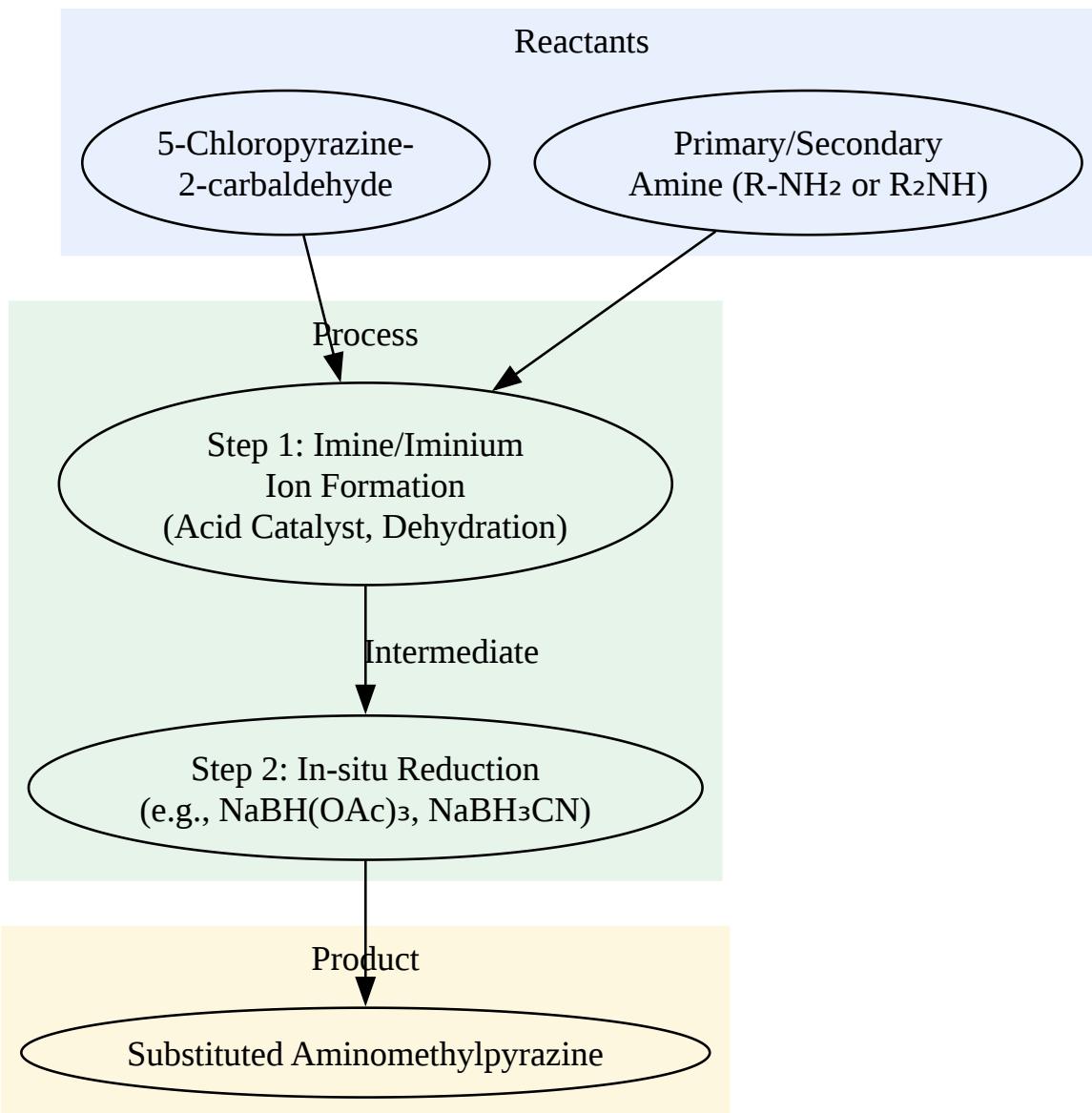
// Bonds to substituents edge [style=solid]; C2 -- C_aldehyde; C5 -- Cl; C3 -- H3; C6 -- H6;

// Aldehyde bonds C_aldehyde -- H_aldehyde; C_aldehyde -- O_aldehyde [style=bold]; }
caption: "Structure of 5-Chloropyrazine-2-carbaldehyde"
```

Physicochemical Properties Summary

A compilation of key physical and chemical data is presented below for quick reference.

Property	Value	Source(s)
CAS Number	88625-24-5	[1] [3] [4] [5]
Molecular Formula	C ₅ H ₃ CIN ₂ O	[1] [3] [5] [6]
Molecular Weight	142.54 g/mol	[1] [5]
Appearance	Solid	[1] [3]
Purity	≥95%	[1] [3] [5]
Boiling Point	211°C at 760 mmHg	[3]
Flash Point	88°C	[3]
InChI Key	UIKDIRUDGAKSGG- UHFFFAOYSA-N	[1] [3]
SMILES	C1=NC=C(C=O)N=C1	[5]


Synthesis and Reactivity Insights

5-Chloropyrazine-2-carbaldehyde is a derivative of pyrazine, a class of compounds known for their applications in materials science and medicine. The reactivity of this molecule is governed by its two primary functional groups.

- The Aldehyde Group: This group is a classic electrophilic site. It readily undergoes reactions such as Wittig reactions, reductive aminations to form secondary or tertiary amines, and condensations with active methylene compounds. These reactions are fundamental for extending the carbon skeleton and introducing nitrogen-containing functionalities, which are prevalent in bioactive molecules.
- The Chloro-Substituted Pyrazine Ring: The pyrazine ring is an electron-deficient aromatic system due to the two nitrogen atoms. The chlorine atom at the 5-position further influences the ring's electronics and provides a site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides), enabling the synthesis of a diverse library of pyrazine derivatives.[\[7\]](#)[\[8\]](#) The reactivity of chloropyrazines is directly related to the electronic deficiency of the carbon positions on the ring.[\[7\]](#)[\[8\]](#)

Illustrative Reaction Workflow: Reductive Amination

Reductive amination is a cornerstone reaction for converting aldehydes into amines, a critical transformation in the synthesis of many pharmaceutical agents.

[Click to download full resolution via product page](#)

Causality in Protocol Design: The choice of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is deliberate. It is selective for the iminium ion intermediate and does not readily reduce the starting aldehyde, thus preventing the formation

of the corresponding alcohol as a byproduct. This one-pot procedure is highly efficient, minimizing handling and purification steps.

Applications in Research and Drug Development

Heterocyclic compounds containing the pyrazine scaffold are of significant interest due to their wide range of biological activities.^[9] **5-Chloropyrazine-2-carbaldehyde** serves as a crucial starting material for molecules targeting various therapeutic areas.

- **Antimycobacterial Agents:** Derivatives of pyrazinecarboxamides have shown potent activity against *Mycobacterium tuberculosis*.^[9] The core structure of **5-Chloropyrazine-2-carbaldehyde** is closely related to pyrazinoic acid, the precursor to the first-line anti-tuberculosis drug Pyrazinamide.
- **Oncology and Inflammation:** The related compound 5-Chloropyrazine-2-carboxylic acid is a key intermediate in the synthesis of anti-inflammatory and anti-cancer drugs.^[2] The aldehyde can be easily oxidized to the corresponding carboxylic acid, providing a direct route to these scaffolds.
- **Agrochemicals:** This compound and its derivatives are also used in creating effective herbicides and fungicides, contributing to the development of modern agricultural solutions.
^[2]

The versatility of this intermediate makes it a valuable tool for generating novel compounds for high-throughput screening and lead optimization campaigns in drug discovery.^{[10][11]}

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of **5-Chloropyrazine-2-carbaldehyde** is paramount to ensure laboratory safety.

GHS Hazard Information

The compound is classified with the GHS07 pictogram, indicating it can be harmful.^[3]

- **Signal Word:** Warning^[3]
- **Hazard Statements:**

- H302: Harmful if swallowed.[3][12]
- H315: Causes skin irritation.[3][12]
- H319: Causes serious eye irritation.[3][12]
- H335: May cause respiratory irritation.[3][12]

Recommended Safety Protocols

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield compliant with OSHA 1910.133 or EN166 standards.[13]
 - Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[13]
 - Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[13]
- Handling: Avoid breathing dust, fumes, or vapors.[14] Wash hands and any exposed skin thoroughly after handling.[3][14] Do not eat, drink, or smoke when using this product.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] For long-term stability, it is recommended to store at -20°C under a nitrogen atmosphere.[3][5]

Experimental Protocol: Synthesis of a Schiff Base

This protocol details a fundamental reaction of **5-Chloropyrazine-2-carbaldehyde**: the formation of a Schiff base (imine) through condensation with a primary amine. This reaction is often the first step in more complex syntheses, such as reductive aminations or the preparation of heterocyclic ligands.

Objective: To synthesize N-(5-chloropyrazin-2-yl)methylene)aniline from **5-Chloropyrazine-2-carbaldehyde** and aniline.

Materials:

- **5-Chloropyrazine-2-carbaldehyde** (1.0 eq)
- Aniline (1.0 eq)
- Ethanol (or Methanol), anhydrous
- Glacial Acetic Acid (catalytic amount)
- Magnetic stirrer and stir bar
- Round-bottom flask with reflux condenser

Procedure:

- Reaction Setup: To a round-bottom flask, add **5-Chloropyrazine-2-carbaldehyde** and dissolve it in anhydrous ethanol.
- Addition of Amine: Add aniline (1.0 equivalent) to the solution at room temperature with stirring.
- Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction. The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.
- Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Work-up and Isolation:
 - Cool the reaction mixture to room temperature. The product may precipitate from the solution.

- If a precipitate forms, collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
- If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
- Characterization: Confirm the structure of the resulting Schiff base using analytical techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chloropyrazine-2-carbaldehyde | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Chloropyrazine-2-carbaldehyde | 88625-24-5 [sigmaaldrich.com]
- 4. 88625-24-5 | CAS DataBase [m.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. file.chemscene.com [file.chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. nbino.com [nbino.com]
- 11. nbino.com [nbino.com]
- 12. 5-Chloropyrazine-2-carbaldehyde – porphyrin-systems [porphyrin-systems.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [5-Chloropyrazine-2-carbaldehyde CAS number 88625-24-5 properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1632519#5-chloropyrazine-2-carbaldehyde-cas-number-88625-24-5-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com